2-amino-3-ethoxy-4-Pyridinemethanol
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Overview
Description
2-amino-3-ethoxy-4-Pyridinemethanol is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-ethoxy-4-Pyridinemethanol can be achieved through several methods. One common approach involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-ethoxy-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridinemethanol derivatives.
Substitution: Substituted pyridines.
Scientific Research Applications
2-amino-3-ethoxy-4-Pyridinemethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-3-ethoxy-4-Pyridinemethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-ethoxy-3-hydroxybutanoic acid
- 2-amino-4-methylpyridinium-4-hydroxybenzolate
- 4-(2-amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid .
Uniqueness
2-amino-3-ethoxy-4-Pyridinemethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethoxy group and amino group provide unique reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2-amino-3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-7-6(5-11)3-4-10-8(7)9/h3-4,11H,2,5H2,1H3,(H2,9,10) |
InChI Key |
TZFBIMKYSRMMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1N)CO |
Origin of Product |
United States |
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